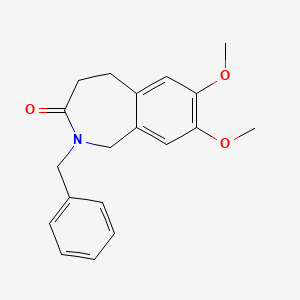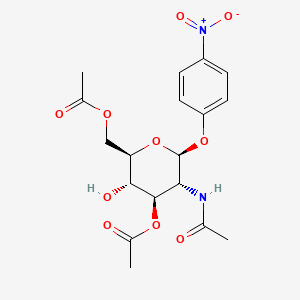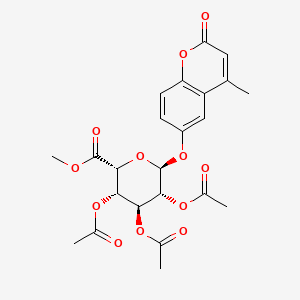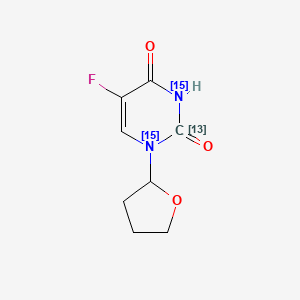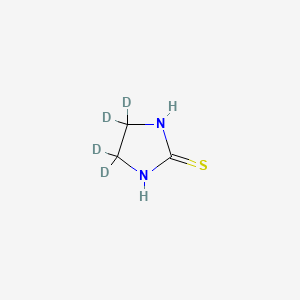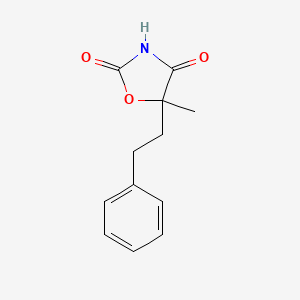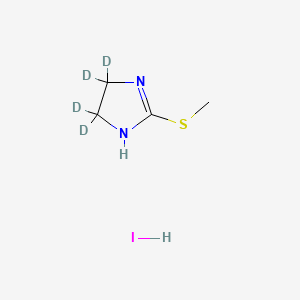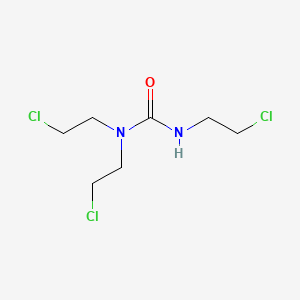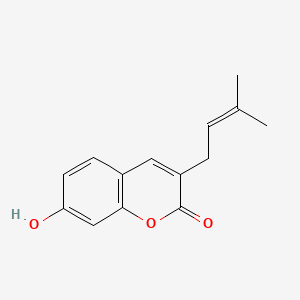
7-Hydroxy-3-prenylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-3-prenylcoumarin is a compound with the molecular formula C14H14O3 . It is also known by several synonyms, including 7-Hydroxy-3-(3-methylbut-2-enyl)chromen-2-one .
Synthesis Analysis
The synthesis of coumarin derivatives, including 7-Hydroxy-3-prenylcoumarin, has been reported in various studies . These compounds are often synthesized from 4-hydroxycoumarin . The structures of the synthesized compounds are typically confirmed using nuclear magnetic resonance data .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-3-prenylcoumarin includes a bicyclic oxygen-bearing heterocyclic scaffold formed by the fusion of benzene with a pyrone ring . The compound’s IUPAC name is 7-hydroxy-3-(3-methylbut-2-enyl)chromen-2-one .Physical And Chemical Properties Analysis
7-Hydroxy-3-prenylcoumarin has a molecular weight of 230.26 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are 230.094294304 g/mol . Its topological polar surface area is 46.5 Ų .Aplicaciones Científicas De Investigación
Antioxidant Activity
Coumarins have been recognized for their antioxidant properties. The presence of a hydroxyl group, particularly at position 7, significantly enhances these properties .
Aromatase Inhibition
Some coumarin derivatives have been evaluated for their ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis .
Fluorescent Probes
Certain coumarins are used as fluorescent probes due to their photophysical properties. For example, 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) is a UV-excitable fluorescent probe used for protein tagging .
Fungicidal Activity
Coumarin derivatives have shown efficacy against various fungal pathogens, indicating potential use in antifungal treatments .
Anti-tumor Activity
Coumarins have demonstrated anti-tumor activity in vivo and have been reported in clinical trials to show activity against various cancers .
Mecanismo De Acción
Biochemical Pathways
The biosynthesis of coumarins occurs via the phenylpropanoid pathway. Phenylalanine is converted to trans-cinnamic acid by Phenylalanine Ammonia Lyase (PAL), which then transforms into the key metabolite 4-coumaroyl-S-CoA . The exact pathway for 7-hydroxy-3-prenylcoumarin biosynthesis remains an area of interest.
Action Environment
Environmental factors, such as pH and solvent polarity, can influence the fluorescence of coumarin derivatives. For instance, adding specific functional groups (e.g., carboethoxy, carboxyl, or acetyl) at position 3 enhances fluorescence in neutral alcoholic solutions . Stability and efficacy may also vary based on environmental conditions.
Propiedades
IUPAC Name |
7-hydroxy-3-(3-methylbut-2-enyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(2)3-4-11-7-10-5-6-12(15)8-13(10)17-14(11)16/h3,5-8,15H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTVZVKUYCAWMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C(C=C2)O)OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-prenylcoumarin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid)](/img/structure/B562063.png)

![6,8-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B562067.png)

